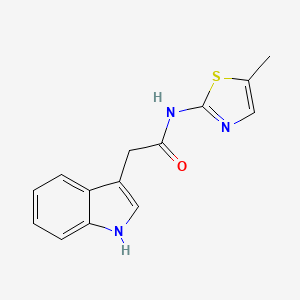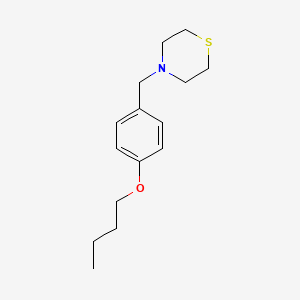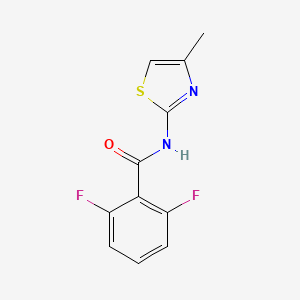
2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to "2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" involves cyclocondensation and other reactions that yield a variety of structurally related compounds. For instance, compounds have been synthesized by the cyclocondensation of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by advanced spectroscopic techniques, including MS, IR, CHN, and 1H NMR spectral data, which establish the structures of these synthesized compounds (Wang et al., 2010).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to the formation of novel bi-heterocycles with potential anti-diabetic properties, as demonstrated through enzyme inhibition studies and cytotoxic behavior against brine shrimps (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of these compounds, can be inferred from their structural characteristics and synthesis conditions. However, detailed studies on these specific aspects are not directly available in the provided literature.
Chemical Properties Analysis
The chemical properties of "2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" derivatives, such as reactivity with various agents, potential antibacterial activity, and interactions with biological molecules, have been explored. For example, novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives exhibit potent antibacterial activity against a range of microorganisms (Borad et al., 2015).
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties and Drug Design
The compound has been investigated for its potential in anti-inflammatory applications and drug design. Researchers synthesized derivatives of indole acetamide, which showed anti-inflammatory activity confirmed by in silico modeling targeting the cyclooxygenase COX-1 and COX-2 domains. The study emphasized the importance of geometric optimization and interaction energy studies for the development of effective anti-inflammatory drugs (Al-Ostoot et al., 2020).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were designed and synthesized. The compounds were evaluated for anticonvulsant activities using various tests. The study provided insights into the compounds' potential as anticonvulsant agents, highlighting the significant activity of specific derivatives against electroshock and pentylenetetrazole-induced seizures (Nath et al., 2021).
Antibacterial Activity
Novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[Indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and evaluated for their antibacterial activity. The research found that certain compounds exhibited a broad spectrum of antibacterial activity, making them potential candidates for further development as antibacterial agents (Borad et al., 2015).
Anticancer Activity
Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated their potential as anticancer agents. These compounds were evaluated against human lung adenocarcinoma cells, showing selective cytotoxicity and indicating their potential for targeted cancer therapy (Evren et al., 2019).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives were investigated for their antioxidant activity. The study highlighted the effect of hydrogen bonding on the self-assembly process of these compounds and their significant antioxidant properties, offering insights into their potential for treating oxidative stress-related diseases (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-7-16-14(19-9)17-13(18)6-10-8-15-12-5-3-2-4-11(10)12/h2-5,7-8,15H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCSLLCSWLGPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)

![propyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4579546.png)
![6-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579563.png)
![2-ethyl 4-isopropyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4579572.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4579582.png)
![2-(acetylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4579584.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4579590.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4579604.png)
![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)
![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)
![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)
![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)